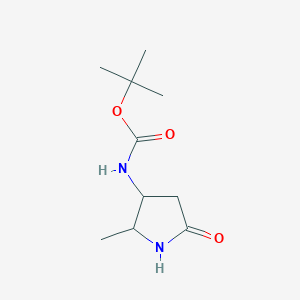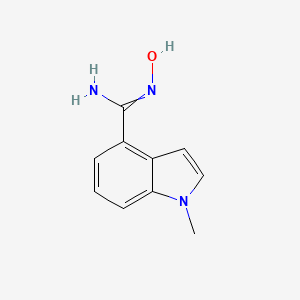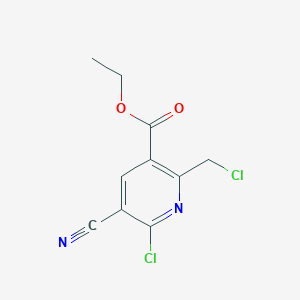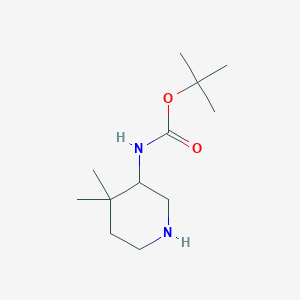![molecular formula C7H4Cl2N2O B11721011 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C7H4Cl2N2O It is characterized by the presence of both chlorine and methyl groups attached to an isoxazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole with chlorinating agents to introduce chlorine atoms at the desired positions on the ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove chlorine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
- 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine is unique due to the specific positions of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-6-4(8)2-5(9)10-7(6)12-11-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFLHBJXGNYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)



![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)


![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)


